molecular formula C6H5BrN2O3 B173863 2-Amino-4-bromo-6-nitrophenol CAS No. 139138-08-2

2-Amino-4-bromo-6-nitrophenol

Cat. No. B173863
M. Wt: 233.02 g/mol
InChI Key: SAOMJFDQNMQPJJ-UHFFFAOYSA-N
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Description

2-Amino-4-bromophenol is a chemical compound with the empirical formula C6H6BrNO. It is also known by the synonym 4-Bromo-2-aminophenol . Nitrophenols, which are compounds of the formula HOC6H5−x(NO2)x, are more acidic than phenol itself .


Synthesis Analysis

The synthesis of compounds similar to 2-Amino-4-bromo-6-nitrophenol has been reported in various studies. For instance, the synthesis of 2-amino-4,6-dinitrophenol involves the reaction of 2,4-dinitrophenol with sodium sulfide . Another study reported the synthesis of an organic reagent, 4-(6-Bromo-2-Benzothiazolylazo) pyrogallol, through a coupling reaction of diazotized 2-amino-6-bromobenzothiazole with pyrogallol .


Molecular Structure Analysis

The molecular structure of 2-Amino-4-bromo-6-nitrophenol can be analyzed using various spectroscopic techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and Fourier-transform infrared spectroscopy (FTIR) . The ChemSpider database provides the molecular formula CHBrNO, average mass 218.005 Da, and monoisotopic mass 216.937454 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-4-bromo-6-nitrophenol can be determined using various analytical techniques. For instance, thermal and kinetic properties such as activation energy, frequency factor, rate constant, and Avrami exponent can be discussed . The compound starts to melt at 98 °C and complete melting occurs at 103.3 °C .

Scientific Research Applications

Catalysis and Organic Synthesis

ABNP derivatives have been explored for their role in catalysis and organic synthesis. The reduction of nitro groups to amino groups is a crucial transformation in organic chemistry, with applications ranging from the synthesis of pharmaceuticals to dyes and polymers. A study by Mustafa, Reddy, and Babu (2015) demonstrated the unexpected C(aryl)–N bond cleavage and formation of Questiomycin A from ABNP derivatives under specific conditions, revealing unexpected pathways in the reduction reactions of nitrophenol derivatives (Mustafa, Reddy, & Babu, 2015). This highlights the potential of ABNP derivatives in synthesizing complex organic molecules through novel reaction pathways.

Material Science

ABNP and its derivatives have been implicated in the development of novel materials with potential applications in electronics, optics, and catalysis. Kaya and Aydın (2011) synthesized a novel Schiff base from ABNP and investigated the thermal, optical, electrochemical, and morphological properties of chelate polymers containing etheric diphenyl rings in the backbone. These materials exhibit promising properties for advanced technological applications, including nonlinear optical materials and catalytic systems (Kaya & Aydın, 2011).

Environmental Remediation

In environmental science, ABNP derivatives have been studied for their potential in detoxifying and degrading environmental pollutants. For instance, the catalytic reduction of nitrophenols to less toxic aminophenols is a critical process for removing hazardous compounds from industrial effluents. Shultz et al. (2019) developed a practical remediation strategy using cobalt oxide-based materials for the selective catalytic reduction of nitrophenols, demonstrating the role of ABNP-related compounds in environmental cleanup efforts (Shultz et al., 2019).

Analytical Chemistry

The determination and quantification of ABNP and its derivatives are crucial for both environmental monitoring and industrial quality control. Advanced analytical techniques have been developed for this purpose. For example, Noor et al. (2016) reported on the microwave-assisted synthesis of a reduced graphene oxide-silver nanocomposite for the electrochemical determination of nitrophenols, highlighting the importance of ABNP derivatives in developing sensitive and selective sensors for environmental pollutants (Noor et al., 2016).

Safety And Hazards

The safety data sheet for a similar compound, 2-Amino-4-nitrophenol, indicates that it causes skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is also suspected of causing genetic defects .

properties

IUPAC Name

2-amino-4-bromo-6-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOMJFDQNMQPJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)O)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407645
Record name 2-amino-4-bromo-6-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-bromo-6-nitrophenol

CAS RN

139138-08-2
Record name 2-amino-4-bromo-6-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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